4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)benzenol
Beschreibung
4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)benzenol (C₁₅H₁₁BrF₃NO₂; molecular weight 374.156) is an imine-Schiff base derivative featuring a bromo substituent at position 4, a methoxy group at position 2, and a trifluoromethylphenyl imine moiety at position 6 of the phenolic ring . Its structure enables diverse applications in coordination chemistry and materials science due to the electron-withdrawing trifluoromethyl group and the planar imine linkage, which enhance metal-binding affinity and stability .
Eigenschaften
IUPAC Name |
4-bromo-2-methoxy-6-[[3-(trifluoromethyl)phenyl]iminomethyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrF3NO2/c1-22-13-7-11(16)5-9(14(13)21)8-20-12-4-2-3-10(6-12)15(17,18)19/h2-8,21H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXMVSRKEJYYIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NC2=CC=CC(=C2)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)benzenol typically involves multiple steps:
Starting Materials: The synthesis begins with 4-bromo-2-methoxyphenol and 3-(trifluoromethyl)benzaldehyde.
Formation of Schiff Base: The key step involves the condensation reaction between 4-bromo-2-methoxyphenol and 3-(trifluoromethyl)benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the imine (Schiff base).
Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)benzenol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imine group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a suitable base.
Major Products
Oxidation: Products include 4-bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)benzoic acid.
Reduction: Products include 4-bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]amino}methyl)benzenol.
Substitution: Products depend on the nucleophile used, such as 4-azido-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)benzenol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may be investigated for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound might be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism by which 4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)benzenol exerts its effects depends on its specific application. For instance, if used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Vergleich Mit ähnlichen Verbindungen
Substituent-Driven Variations in Physical and Chemical Properties
The following table summarizes key analogs and their distinguishing features:
Electronic and Reactivity Differences
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in the parent compound withdraws electron density, lowering the HOMO-LUMO gap compared to methyl or benzodioxole analogs, as shown in DFT studies . This increases electrophilicity, favoring coordination with transition metals (e.g., Cu²⁺, Ni²⁺).
- Acidity Trends: Bromine and methoxy substituents ortho/para to the phenolic -OH group reduce pKa values (e.g., 8.98 for the dibromo analog vs. ~9 for the parent compound) by destabilizing the conjugate base through inductive effects .
- Thermal Stability : The trifluoromethyl analog exhibits higher thermal stability (decomposition >250°C) compared to methyl-substituted derivatives due to stronger C-F bonds and reduced steric strain .
Crystallographic and Computational Insights
- DFT Analysis: Studies on similar imine-Schiff bases (e.g., MFIP) reveal that the trifluoromethyl group induces a polarized electron distribution, enhancing nonlinear optical (NLO) properties .
- Crystal Packing: Benzodioxole-containing analogs (e.g., C₁₆H₁₄BrNO₄) form denser crystal lattices via C-H···O interactions, whereas the parent compound’s packing is dominated by halogen bonding (C-Br···F) .
Biologische Aktivität
4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)benzenol, with the CAS number 478047-10-8, is a compound of interest due to its potential biological activities. This compound features a complex structure that includes a bromine atom, a methoxy group, and a trifluoromethyl group, which are known to influence its biological interactions. Understanding its biological activity is crucial for exploring its potential applications in pharmacology and medicinal chemistry.
- Molecular Formula : C16H13BrF3NO2
- Molecular Weight : 388.18 g/mol
- Boiling Point : Approximately 418.3 °C (predicted)
- Density : 1.45 g/cm³ (predicted)
- pKa : 9.84 (predicted)
The presence of the trifluoromethyl group is particularly significant as it enhances the compound's metabolic stability and lipid solubility, thereby improving membrane permeability. This group can form hydrogen and halogen bonds with biological targets, increasing interaction strength and specificity. Such interactions are essential for the compound's activity against various biological targets including enzymes and receptors.
In Vitro Studies
Recent studies have evaluated the biological activity of similar compounds featuring trifluoromethyl groups. For instance, compounds with analogous structures have shown promising results against cholinesterases, β-secretase, cyclooxygenase-2 (COX-2), and lipoxygenases (LOX). The following table summarizes key findings from related research:
| Compound | Target Enzyme | IC50 (µM) | Activity Description |
|---|---|---|---|
| 3b (Trifluoromethyl derivative) | AChE | 19.2 | Moderate inhibition |
| 3e (Trifluoromethyl derivative) | BChE | 13.2 | Moderate inhibition |
| 3b | COX-2 | - | Moderate inhibition |
| 3e | LOX-15 | - | Moderate inhibition |
These findings indicate that compounds with similar structural motifs exhibit significant inhibitory effects on critical enzymes involved in neurodegenerative diseases and inflammation.
Cytotoxicity Studies
In cytotoxicity assays against cancer cell lines such as MCF-7 (breast cancer) and HEK293-T cells, certain derivatives demonstrated varying levels of cytotoxic effects. For example, compounds with electron-withdrawing groups like trifluoromethyl showed enhanced cytotoxicity compared to their non-fluorinated counterparts.
Structure-Activity Relationship (SAR)
The structure-activity relationship of these compounds reveals that:
- Electron-Withdrawing Groups : Enhance biological activity by stabilizing the compound and facilitating stronger interactions with target proteins.
- Substituent Positioning : The positioning of substituents such as methoxy or halogens significantly affects the inhibitory potency against enzymes.
Case Studies
- Cholinesterase Inhibition : A study highlighted that derivatives with halogen substitutions exhibited dual inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), crucial for treating Alzheimer's disease.
- Anti-inflammatory Activity : Compounds were tested for their ability to inhibit COX enzymes, which are key players in inflammatory pathways. The results indicated moderate inhibition, suggesting potential use in anti-inflammatory therapies.
Q & A
Basic: What are the optimal synthetic routes for preparing 4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)benzenol?
Methodological Answer:
The compound is synthesized via a Schiff base condensation reaction between a brominated methoxybenzaldehyde derivative and 3-(trifluoromethyl)aniline. Key steps include:
- Reaction Conditions: Refluxing equimolar amounts of aldehyde and amine in ethanol or methanol under acidic catalysis (e.g., glacial acetic acid) for 6–12 hours .
- Purification: Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the imine product.
- Yield Optimization: Monitoring reaction progress via TLC and adjusting stoichiometry to minimize side products like unreacted aldehyde or oligomers.
Validation: Characterization by / NMR and FT-IR confirms imine bond formation (C=N stretch ~1600–1640 cm) . Single-crystal XRD is recommended for definitive structural confirmation .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
